![molecular formula C11H13ClO2 B1451951 2-(2,3-Dimethylphenoxy)propanoyl chloride CAS No. 1114594-95-4](/img/structure/B1451951.png)
2-(2,3-Dimethylphenoxy)propanoyl chloride
Overview
Description
2-(2,3-Dimethylphenoxy)propanoyl chloride is a chemical compound used in scientific research . It has a molecular weight of 212.68 and a molecular formula of C11H13ClO2 .
Molecular Structure Analysis
The molecular structure of 2-(2,3-Dimethylphenoxy)propanoyl chloride consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-(2,3-Dimethylphenoxy)propanoyl chloride is a colorless fuming liquid with a pungent odor . It reacts with water . Its melting point is -56°C, and its boiling point is 105°C . The density is 0.979 g/cm3 at 20°C . The vapor pressure is 100 at 20°C, and the refractive index is 1.4139 at 20°C .Scientific Research Applications
Proteomics Research
“2-(2,3-Dimethylphenoxy)propanoyl chloride” is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure and function, identification of protein-protein interactions, and the discovery of biomarkers for disease.
Cell Biology
Although specific applications in cell biology are not directly mentioned in the search results, the compound’s use in proteomics research suggests potential applications in cell biology. It could be used in studying cellular processes at the protein level, including protein synthesis, modification, and interaction .
Analytical Chemistry
“2-(2,3-Dimethylphenoxy)propanoyl chloride” could have applications in analytical chemistry, given its use in proteomics research . It could be used in the analysis of complex mixtures of proteins, aiding in the identification and quantification of proteins in a given sample.
Biopharma Production
The compound’s use in proteomics research suggests potential applications in biopharma production . It could be used in the production of therapeutic proteins and vaccines, contributing to the development of new drugs and treatments.
Safety and Hazards
This compound is for research use only and is not intended for diagnostic or therapeutic use . It is highly flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and is toxic if inhaled . It should be stored in a well-ventilated place, kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-7-5-4-6-10(8(7)2)14-9(3)11(12)13/h4-6,9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHRNLFAIOSJMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dimethylphenoxy)propanoyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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